

"2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" physical and chemical properties

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride

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An In-depth Technical Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride** (CAS No: 30250-67-0). [1][2][3][4] This compound is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery as a key building block for more complex molecules.[5][6] The isoindoline-1,3-dione (or phthalimide) core is a well-established pharmacophore found in a variety of bioactive molecules.[5] This document details the compound's known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a representative signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is the hydrochloride salt of a primary amine containing the phthalimide functional group. The phthalimide moiety acts as a protecting

group for the primary amine, which can be deprotected under specific conditions to yield a free amino group for further chemical transformations. The hydrochloride salt form generally offers improved stability and handling characteristics.[6]

Table 1: General and Computational Properties

Property	Value	Source
CAS Number	30250-67-0	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₂	[1][2][3]
Molecular Weight	226.66 g/mol	[1][2][3]
IUPAC Name	2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride	[1]
Synonym(s)	N-(2-Amino-ethyl)-phthalimide hydrochloride	[3]
Purity	Typically ≥95% or ≥97%	[1][2][3]
Appearance	White to off-white solid	[7]
Topological Polar Surface Area (TPSA)	63.4 Å ²	[3]
logP (octanol-water partition coefficient)	0.6631	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

Table 2: Physical Properties

Property	Value	Notes
Melting Point	No data available	Data for the free base (non-hydrochloride form) is also not readily available.
Boiling Point	No data available	Expected to decompose at high temperatures.
Solubility	No specific data available	As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like ethanol and DMSO.
Storage	Store at room temperature in an inert atmosphere, protected from light. ^{[3][7]} Store in a cool, dry, and well-ventilated area away from incompatible substances. ^[4]	Recommended storage at 2-8°C, sealed in a dry, dark place. ^[5]

Chemical Synthesis and Characterization

The synthesis of **2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride** is typically achieved through a two-step process involving the condensation of phthalic anhydride with a suitable amino-containing reactant, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine.^[5] For the target compound, ethylenediamine is a suitable starting material.

Reaction Scheme:

Materials:

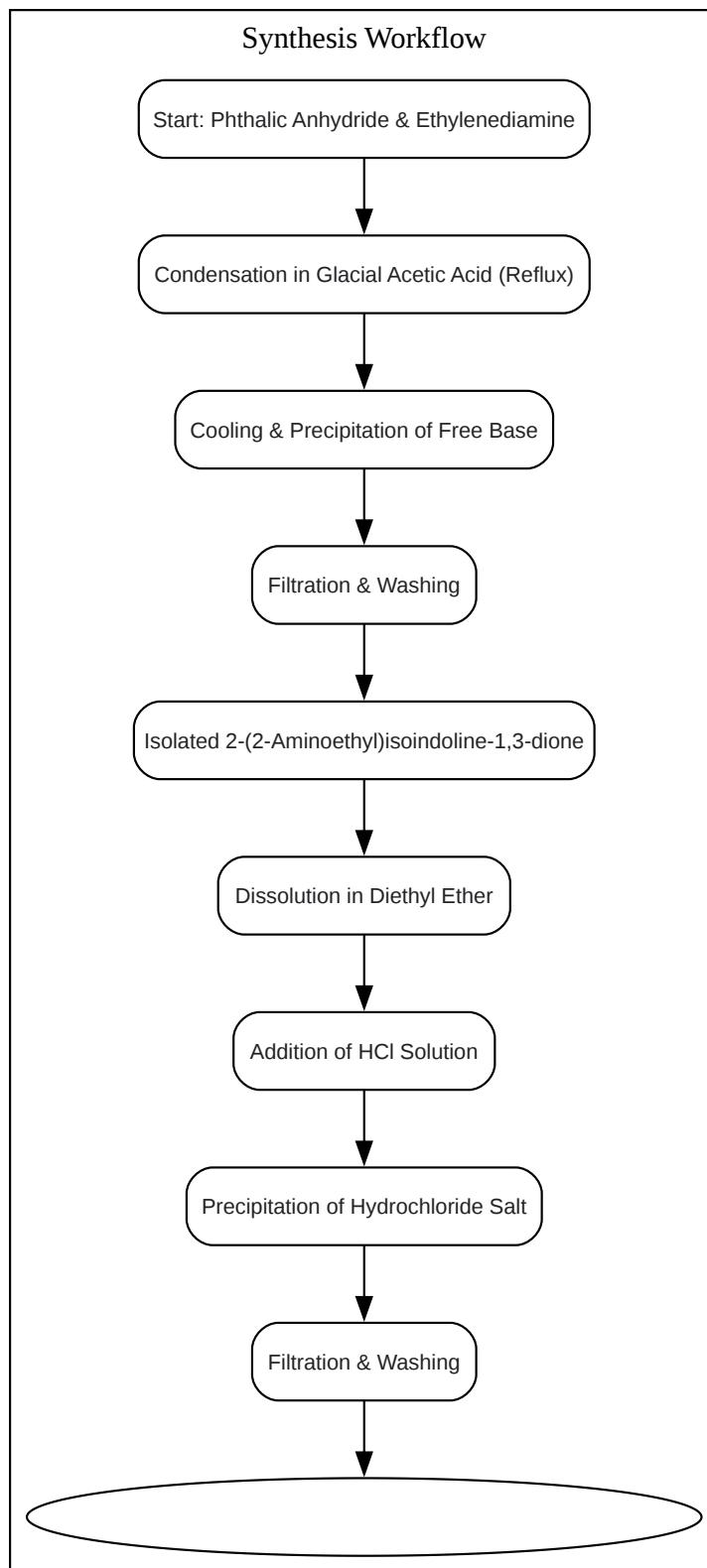
- Phthalic anhydride

- Ethylenediamine
- Glacial acetic acid (or another high-boiling solvent like toluene)
- Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like diethyl ether or isopropanol)
- Diethyl ether (for precipitation/washing)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
- To the stirred solution, add ethylenediamine (1 equivalent) dropwise. The reaction is exothermic.
- After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[8]
- Work-up of the Free Base: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-(2-aminoethyl)isoindoline-1,3-dione, may precipitate out of the solution. The precipitate can be collected by filtration and washed with a cold solvent to remove impurities.
- Formation of the Hydrochloride Salt: Dissolve the crude 2-(2-aminoethyl)isoindoline-1,3-dione in a suitable solvent (e.g., diethyl ether or isopropanol).
- To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.

- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride** as a solid.



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Synthesis workflow for **2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride**.

Characterization Methods

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data Interpretation

Technique	Expected Observations
¹ H NMR	Aromatic protons of the phthalimide group would appear as a multiplet in the aromatic region. The two methylene groups of the ethyl chain would likely appear as distinct signals, possibly triplets. The amine protons may appear as a broad singlet. The integration of these signals would correspond to the number of protons in each environment.
¹³ C NMR	Carbonyl carbons of the dione group would show characteristic downfield shifts. Aromatic carbons and the two methylene carbons of the ethyl chain would also be observable at their respective chemical shifts.
FT-IR	Characteristic peaks for the carbonyl (C=O) groups of the imide (typically around 1700-1770 cm ⁻¹). ^[9] N-H stretching of the primary amine hydrochloride salt would be expected in the region of 2400-3200 cm ⁻¹ . C-H stretching of the aromatic and aliphatic parts would also be present. ^[9]
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base, 2-(2-aminoethyl)isoindoline-1,3-dione (C ₁₀ H ₁₀ N ₂ O ₂), with a molecular weight of 190.20 g/mol . ^{[5][10]}

Biological Relevance and Potential Signaling Pathways

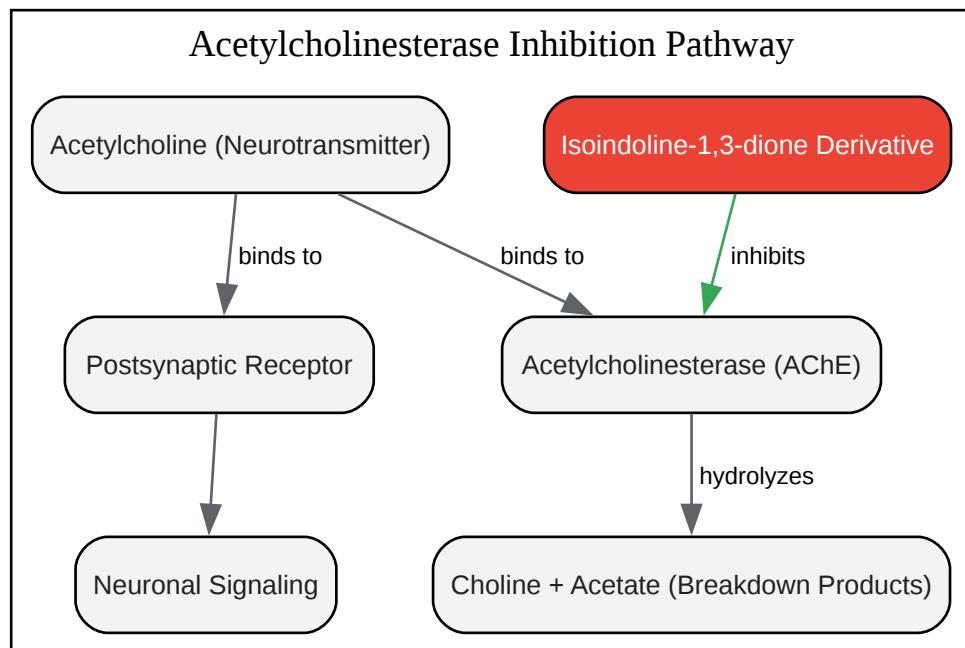
While specific biological activities for **2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride** are not extensively documented, the isoindoline-1,3-dione scaffold is a key component of several biologically active molecules. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and neuroprotective effects.^{[5][11]}

One area of significant interest is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.^{[8][12]} Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.^[8]

Another relevant area is the neuroprotective potential of isoindoline-1,3-dione derivatives. Some studies have shown that these compounds can protect neuronal cells from oxidative stress, potentially through the activation of the NRF2 signaling pathway.^[13]

Representative Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition, a potential therapeutic application for derivatives of 2-(2-aminoethyl)isoindoline-1,3-dione.



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Acetylcholinesterase inhibition by an isoindoline-1,3-dione derivative.

Conclusion

2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physical and chemical properties make it a versatile building block for creating a diverse range of molecules. While specific biological data for this compound is limited, the broader class of isoindoline-1,3-dione derivatives has demonstrated promising activities in several therapeutic areas, including neurodegenerative diseases. Further research into the specific biological effects of **2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride** and its derivatives is warranted. This guide provides a foundational understanding of this compound for researchers and developers in the pharmaceutical sciences.

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